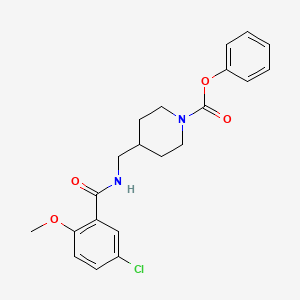

![molecular formula C14H23NO5 B2830425 8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid CAS No. 2174001-65-9](/img/structure/B2830425.png)

8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid” is a chemical compound with the molecular formula C14H23NO5 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-6-14(7-9-15)5-4-10(19-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.34 . It is a white to yellow solid at room temperature .Scientific Research Applications

Boc-ONB has been widely used in scientific research for its potential applications in the field of medicinal chemistry. This compound can be used as a building block for the synthesis of various bioactive molecules, such as inhibitors of serine proteases and histone deacetylases. Boc-ONB can also be used as a reagent for the synthesis of peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of Boc-ONB is not fully understood. However, it has been reported that this compound can inhibit the activity of serine proteases by irreversibly modifying the active site of the enzyme. Boc-ONB can also inhibit the activity of histone deacetylases by binding to the active site of the enzyme.

Biochemical and Physiological Effects:

Boc-ONB has been shown to have various biochemical and physiological effects. This compound can inhibit the growth of cancer cells by inducing apoptosis. Boc-ONB can also inhibit the proliferation of T cells and the production of inflammatory cytokines. Additionally, Boc-ONB can increase the expression of genes involved in lipid metabolism and glucose uptake.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Boc-ONB in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal reagent for the synthesis of bioactive molecules. However, one of the limitations of using Boc-ONB is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of Boc-ONB in scientific research. One potential direction is the development of new inhibitors of serine proteases and histone deacetylases using Boc-ONB as a building block. Another direction is the investigation of the potential therapeutic applications of Boc-ONB in the treatment of cancer and inflammatory diseases. Additionally, the use of Boc-ONB in the synthesis of peptides and peptidomimetics may lead to the development of new drugs with improved pharmacological properties.

Conclusion:

In conclusion, Boc-ONB is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound can be easily synthesized and purified, making it an ideal reagent for the synthesis of bioactive molecules. Boc-ONB has various biochemical and physiological effects and has been shown to have potential therapeutic applications in the treatment of cancer and inflammatory diseases. The future directions for the use of Boc-ONB in scientific research are promising and may lead to the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of Boc-ONB can be achieved using various methods, such as the reaction of N-Boc-protected 2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid with 4-nitrobenzyl alcohol. This reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The crude product is then purified using silica gel column chromatography to obtain pure Boc-ONB.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name |

8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-19-9-14)10(8-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGLESZXGPKCOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCOC2)C(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

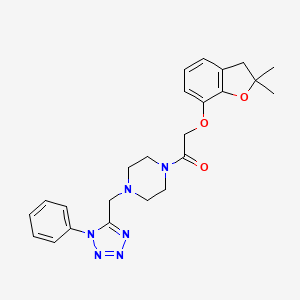

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830342.png)

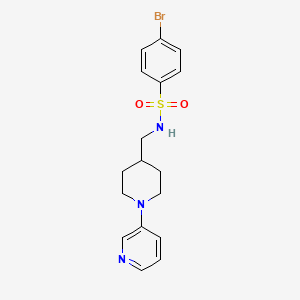

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2830346.png)

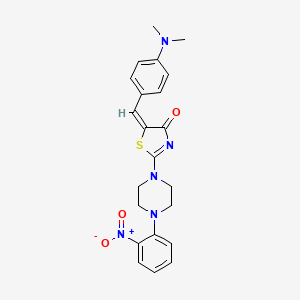

![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B2830350.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2830351.png)

![3-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2830352.png)

![4-butyl-1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830353.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2830360.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2830361.png)